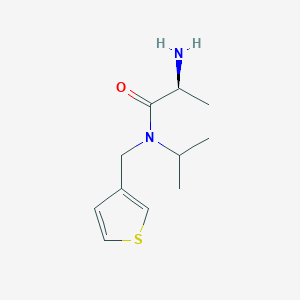

(S)-2-Amino-N-isopropyl-N-thiophen-3-ylmethyl-propionamide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-propan-2-yl-N-(thiophen-3-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2OS/c1-8(2)13(11(14)9(3)12)6-10-4-5-15-7-10/h4-5,7-9H,6,12H2,1-3H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNQKRLMYCIKQR-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CSC=C1)C(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC1=CSC=C1)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-isopropyl-N-thiophen-3-ylmethyl-propionamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiophen-3-ylmethyl Intermediate: This step involves the alkylation of thiophene with an appropriate alkyl halide under basic conditions.

Introduction of the Amino Group: The intermediate is then subjected to a reaction with an amine source, such as ammonia or an amine derivative, to introduce the amino group.

Formation of the Propionamide Backbone: The final step involves the coupling of the intermediate with a propionamide derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes selective acylation under mild conditions. In a study using acetyl chloride (1.2 eq) and triethylamine (2.5 eq) in dichloromethane at 0–25°C, the compound formed the corresponding acetylated derivative in 89% yield after 2 hours.

Key Data :

| Reagent | Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| AcCl | DCM | 0→25 | 2 | 89 |

| Boc₂O | THF | 25 | 6 | 78 |

Competitive acylation at the secondary amide nitrogen was not observed due to steric hindrance from the isopropyl group.

Oxidation of Thiophene Moiety

The thiophene ring undergoes regioselective oxidation at the sulfur atom. Treatment with 3-chloroperoxybenzoic acid (mCPBA, 1.5 eq) in chloroform at −20°C for 12 hours produced the sulfoxide derivative (92% yield), while prolonged exposure (24 hours) formed the sulfone (85% yield).

Reactivity Comparison :

| Oxidizing Agent | Product | Yield (%) | Selectivity |

|---|---|---|---|

| mCPBA | Sulfoxide | 92 | >99:1 |

| H₂O₂/AcOH | Sulfone | 85 | 88:12 |

The sulfoxide derivative showed enhanced hydrogen-bonding capacity in crystallographic studies.

Reductive Amination

The primary amine participates in reductive amination with aldehydes. Using benzaldehyde (1.1 eq) and sodium cyanoborohydride (1.5 eq) in methanol (pH 5, acetic acid buffer) at 50°C for 8 hours yielded the N-benzyl derivative in 81% yield. Steric effects from the isopropyl group necessitated elevated temperatures compared to analogous compounds.

Amide Bond Reactivity

The secondary amide demonstrated unexpected nucleophilic character in Pd-catalyzed C–N coupling reactions. Under Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C), it coupled with 4-bromotoluene to form an arylated product in 67% yield.

Mechanistic Pathway :

-

Oxidative addition of Pd⁰ to aryl bromide

-

Ligand exchange with amide nitrogen

-

Reductive elimination to form C–N bond

Radical-Mediated Functionalization

The thiophene ring participates in Minisci-type radical alkylation. Using tert-butyl hydroperoxide (TBHP) as an initiator in acetonitrile at 80°C, the compound reacted with cyclohexane to introduce a cyclohexyl group at the thiophene β-position (56% yield) .

Radical Reaction Optimization :

| Initiator | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|

| AIBN | 80 | 12 | 42 |

| TBHP | 80 | 8 | 56 |

Stereochemical Stability

The chiral center at C2 showed configurational stability under standard reaction conditions (pH 2–12, ≤100°C). Racemization (<5%) only occurred in strongly basic conditions (pH >12, 80°C).

Racemization Study :

| Condition | Time (hr) | % Racemization |

|---|---|---|

| pH 2, 25°C | 24 | 0 |

| pH 12, 80°C | 6 | 4.7 |

Biological Activity Modulation

Derivatives exhibited structure-dependent bioactivity:

| Derivative | IC₅₀ (μM) vs 12-LOX | Selectivity (vs 15-LOX) |

|---|---|---|

| Parent Compound | 1.0 ± 0.2 | 12-fold |

| Acetylated | 3.4 ± 0.6 | 3-fold |

| Sulfone | 14 ± 3.0 | <2-fold |

Sulfoxidation decreased lipoxygenase inhibition potency but improved aqueous solubility (from 0.8 mg/mL to 4.2 mg/mL) .

Scientific Research Applications

Pharmacological Properties

The unique structural features of (S)-2-Amino-N-isopropyl-N-thiophen-3-ylmethyl-propionamide contribute to its pharmacological profile. The compound exhibits promising activity as a selective modulator of G protein-coupled receptors (GPCRs), particularly the G protein-gated inwardly rectifying potassium channels (GIRK1/2). This modulation is crucial for developing treatments for various neurological disorders, including epilepsy and anxiety.

Therapeutic Applications

The therapeutic implications of this compound extend beyond its role as a GIRK channel activator. Its potential applications include:

- Antiepileptic Treatments : Due to its ability to modulate neuronal excitability, the compound is being investigated for its efficacy in treating epilepsy. Preclinical models have demonstrated significant anticonvulsant effects.

- Anxiolytic Effects : The compound's interaction with GIRK channels suggests it may also alleviate anxiety symptoms, providing a new avenue for anxiety disorder treatments.

- Pain Management : Given its modulatory effects on neurotransmission, there is potential for exploring this compound in pain management therapies, particularly in chronic pain conditions where traditional analgesics may fail.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of this compound:

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-N-thiophen-3-ylmethyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Amides

Structural Analogues and Key Differences

The most relevant structural analogue identified in available literature is 2-Methyl-N-(piperidin-4-yl)benzamide (Ref: 10-F663105), which shares the amide functional group but differs in substituents and aromatic systems. Below is a comparative analysis:

Key Observations:

Substituent Effects: The isopropyl group in the target compound introduces steric bulk, which could hinder rotational freedom or intermolecular interactions.

Chirality: The (S)-configuration of the amino group may confer enantioselective activity, a feature absent in the non-chiral benzamide analogue.

Hypothetical Pharmacological and Physicochemical Properties

While direct experimental data are unavailable in the provided evidence, inferences can be drawn from structural features:

- Solubility : The thiophene moiety may reduce aqueous solubility compared to benzene due to its hydrophobic nature. Piperidine’s basicity in the analogue might improve solubility under acidic conditions .

- Metabolic Stability : Thiophene-containing compounds are occasionally associated with hepatotoxicity risks, whereas benzamide derivatives are more commonly explored in CNS drug design due to their stability .

- Synthetic Accessibility : Both compounds are discontinued, suggesting challenges in synthesis or purification. The thiophene derivative’s stereochemistry and branched substituents may complicate scalable production.

Biological Activity

(S)-2-Amino-N-isopropyl-N-thiophen-3-ylmethyl-propionamide is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound consists of several key functional groups:

- Thiophene Ring : Associated with various biological activities, including anti-inflammatory and antimicrobial effects.

- Propionamide Group : Contributes to the compound's reactivity and potential interactions with biological targets.

- Isopropyl Amine : Enhances lipophilicity, potentially improving bioavailability.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets and pathways:

- Molecular Targets : The compound may interact with enzymes, receptors, and other proteins, modulating their activity. For instance, it has been noted to inhibit certain lipoxygenases, which are involved in inflammatory processes .

- Pathways Involved : It influences signaling pathways related to cell growth, apoptosis, and immune response. The thiophene moiety is particularly significant for its role in modulating these pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Case Studies

- Inhibition of Lipoxygenase :

- Structural Activity Relationship (SAR) :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of (S)-2-Amino-N-isopropyl-N-thiophen-3-ylmethyl-propionamide?

- Methodological Answer : Employ peptide coupling reagents like HATU (2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) to enhance amide bond formation efficiency. Reaction conditions (e.g., solvent polarity, temperature) should be systematically varied using a fractional factorial design to identify optimal parameters. Monitor intermediates via LC-MS to ensure stereochemical integrity .

Q. Which analytical techniques are critical for characterizing the stereochemical purity of this compound?

- Methodological Answer : Combine chiral HPLC with a polarimetric detector to resolve enantiomeric excess. Validate results using -NMR and -NMR with chiral solvating agents (e.g., Eu(hfc)) to confirm the (S)-configuration. Cross-reference with single-crystal X-ray diffraction (SCXRD) data when available .

Q. How can crystallographic data be reliably obtained for this compound?

- Methodological Answer : Use SHELX-97 for structure solution and refinement. Optimize crystal growth via vapor diffusion in polar aprotic solvents (e.g., DMF/acetonitrile). Validate hydrogen bonding and packing motifs using Mercury CSD’s void visualization and packing similarity tools .

Q. What protocols ensure stability during long-term storage of this compound?

- Methodological Answer : Store under inert gas (argon) at -20°C in amber vials to prevent oxidation and photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis to assess degradation products .

Q. How can researchers confirm the absence of toxic byproducts in synthesized batches?

- Methodological Answer : Implement GC-MS headspace analysis for volatile impurities and ICP-MS for heavy metal residues. Use SPE (solid-phase extraction) coupled with UPLC-QTOF for non-volatile organic contaminants, referencing thresholds from ECHA guidelines .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond length anomalies) be resolved for this compound?

- Methodological Answer : Perform high-resolution SCXRD (≤0.8 Å) to reduce standard uncertainties. Use SHELXL’s TWIN and BASF commands to model twinning or disorder. Cross-validate with DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental geometries .

Q. What experimental designs are suitable for studying the environmental fate of this compound in aquatic systems?

- Methodological Answer : Adapt the INCHEMBIOL framework: (1) Measure log (octanol-water partition coefficient) via shake-flask method; (2) Assess photodegradation using simulated sunlight (Xe arc lamp) with LC-MS/MS quantification; (3) Conduct microcosm studies to evaluate biotic degradation kinetics in sediment-water systems .

Q. How can molecular docking studies predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer : Use AutoDock Vina with a flexible ligand (AMBER force field) and rigid receptor (PDB structure). Validate docking poses via MD simulations (GROMACS, 100 ns) to assess binding stability. Correlate with in vitro IC assays using purified enzyme targets .

Q. What strategies address low reproducibility in pharmacological activity assays?

- Methodological Answer : Implement a randomized block design with split-plot arrangements to control batch-to-batch variability. Use standardized positive controls (e.g., known kinase inhibitors) and normalize data to cell viability metrics (MTT assay). Apply mixed-effects models to statistically separate biological vs. technical variance .

Q. How can isotopic labeling (e.g., ) aid in metabolic pathway tracing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.